molecular formula C22H20N2O4 B2981933 3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid CAS No. 2413876-82-9

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid

Cat. No. B2981933
CAS RN: 2413876-82-9
M. Wt: 376.412
InChI Key: WZSBEGZZYRGIAO-UHFFFAOYSA-N
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Description

“3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid” is a chemical compound with the CAS Number: 2413876-82-9 . It has a molecular weight of 376.41 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C22H20N2O4/c23-12-22(10-9-20(25)26)13-24(14-22)21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-11,13-14H2,(H,25,26) . This code provides a specific string of characters that describes the molecular structure of the compound.

Scientific Research Applications

Peptide Synthesis

The compound is utilized in the synthesis of peptides. The (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). It protects the amino group by forming a stable amide bond, which can be removed under mild basic conditions without affecting the peptide chain .

Antiproliferative Activity

This compound has been studied for its potential antiproliferative effects. Pyridine derivatives, which can be synthesized from similar compounds, have shown promising antitumor activity against liver carcinoma cell lines (HEPG2), suggesting that EN300-7547714 could be a precursor in developing new anticancer drugs .

Biological Studies

The compound’s ability to form stable crystalline solids makes it suitable for biological studies where precise measurements and controlled conditions are necessary. Its stability at room temperature and during aqueous washing operations ensures that it can be used in various experimental setups without degradation .

Mechanism of Action

The mechanism of action for this compound is not available in the search results. The mechanism of action would depend on the specific biological or chemical process that the compound is involved in.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety and hazard information, it’s recommended to refer to the MSDS .

properties

IUPAC Name

3-[3-cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c23-12-22(10-9-20(25)26)13-24(14-22)21(27)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-11,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSBEGZZYRGIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid

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